REACTION_CXSMILES
|
[O:1]1[C:5]2([CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.CC(O)=O.CN.Cl.[BH3-][C:20]#[N:21].[Na+]>CO>[CH3:20][NH:21][CH:8]1[CH2:9][CH2:10][C:5]2([O:4][CH2:3][CH2:2][O:1]2)[CH2:6][CH2:7]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
8.65 g
|
Type
|
reactant
|
Smiles
|
CN.Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was then stirred for 16 hours at RT
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (Alox, 5% MeOH in DCM)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CNC1CCC2(OCCO2)CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |